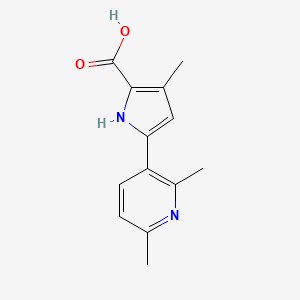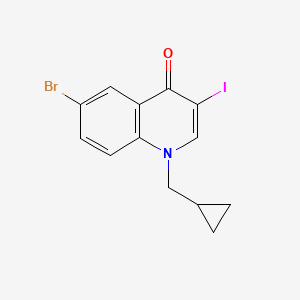
6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by bromination and iodination steps under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Halogen exchange reactions to introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using potassium iodide (KI) or sodium bromide (NaBr) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
Pinacol boronic esters: Valuable in organic synthesis for their role in hydromethylation reactions.
Uniqueness: 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one stands out due to its unique bromine and iodine substitutions, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11BrINO |
|---|---|
Molecular Weight |
404.04 g/mol |
IUPAC Name |
6-bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4-one |
InChI |
InChI=1S/C13H11BrINO/c14-9-3-4-12-10(5-9)13(17)11(15)7-16(12)6-8-1-2-8/h3-5,7-8H,1-2,6H2 |
InChI Key |
WFUBAMYQYWFSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C(=O)C3=C2C=CC(=C3)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)

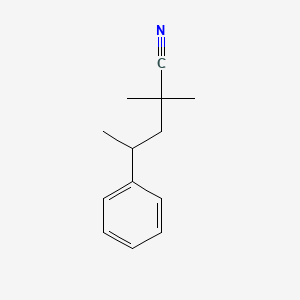
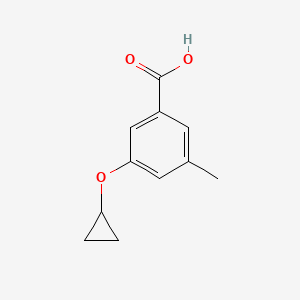



![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)
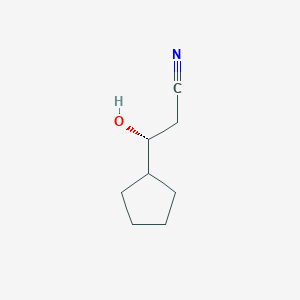
![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)

